Cas no 1607295-16-8 (4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride)

4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-[(1-METHYLPYRAZOL-4-YL)SULFAMOYL]BENZENESULFONYL FLUORIDE
- 4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 1607295-16-8
- Z2736752264
- EN300-26580126
- AKOS030754573
- 4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride
-
- インチ: 1S/C10H10FN3O4S2/c1-14-7-8(6-12-14)13-20(17,18)10-4-2-9(3-5-10)19(11,15)16/h2-7,13H,1H3
- InChIKey: JYPRIYKAMFADLC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)S(=O)(=O)F)(NC1C=NN(C)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 319.00967632g/mol
- どういたいしつりょう: 319.00967632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580126-0.25g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26580126-10g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 90% | 10g |
$3929.0 | 2023-11-13 | |
Enamine | EN300-26580126-1g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 90% | 1g |
$914.0 | 2023-11-13 | |
Enamine | EN300-26580126-0.05g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26580126-5g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 90% | 5g |
$2650.0 | 2023-11-13 | |
Enamine | EN300-26580126-0.1g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26580126-0.5g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26580126-1.0g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26580126-10.0g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26580126-2.5g |
4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607295-16-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 |
4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluorideに関する追加情報
Introduction to 4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607295-16-8)
4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1607295-16-8, belongs to a class of sulfonamide derivatives that exhibit promising biological activities. The presence of a sulfamoyl group and a fluorinated sulfonyl group makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of this compound features a benzene ring substituted with both a sulfamoyl group and a fluorinated sulfonyl group, connected to a 1-methyl-1H-pyrazole moiety. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for further derivatization and application in drug discovery. The fluorine atom in the sulfonyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity in drug molecules.
In recent years, sulfonamide derivatives have been extensively studied for their potential therapeutic applications. The sulfamoyl group is known for its ability to interact with biological targets such as enzymes and receptors, while the fluorinated sulfonyl group can further modulate these interactions. This compound has been explored in the development of novel inhibitors targeting various diseases, including inflammatory disorders and infectious diseases. The pyrazole ring in its structure also contributes to its binding affinity by forming hydrogen bonds with biological targets.
One of the most compelling aspects of 4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to design and synthesize new compounds with enhanced pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in cancer progression. The ability to modify the structure while retaining the core pharmacophore allows for fine-tuning of activity profiles, making it a valuable tool in drug development pipelines.
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the sulfamoyl group and the fluorinated sulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing its structure and confirming its identity.
Recent studies have highlighted the potential of this compound in addressing unmet medical needs. For example, researchers have investigated its interaction with bacterial enzymes, demonstrating its efficacy as an antimicrobial agent. The structural features of this compound allow it to disrupt essential bacterial pathways, offering a novel approach to combat antibiotic-resistant strains. Furthermore, its ability to cross biological membranes suggests potential applications in drug delivery systems, enhancing therapeutic efficacy.
The pharmaceutical industry has taken notice of the promising properties of 4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride, leading to increased investment in related research and development programs. Collaborative efforts between academic institutions and pharmaceutical companies are yielding innovative derivatives with improved pharmacokinetic profiles. These collaborations are crucial for translating laboratory findings into clinical applications, ensuring that patients benefit from cutting-edge therapies.
The future prospects of this compound are bright, with ongoing research exploring new synthetic routes and applications. Innovations in computational chemistry are also aiding in the design of optimized derivatives by predicting their biological activity before experimental synthesis. Such advancements are accelerating the pace of drug discovery and reducing costs associated with traditional trial-and-error approaches.
In conclusion,4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607295-16-8) represents a significant advancement in medicinal chemistry due to its versatile structure and promising biological activities. Its role as an intermediate in drug development underscores its importance in addressing global health challenges. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in the next generation of therapeutics.
1607295-16-8 (4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride) 関連製品
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 1542105-50-9(3-amino-1-(3-cyclopropylphenyl)propan-1-ol)
- 1935229-98-3(Pyridine, 2-bromo-5-[(trifluoromethyl)sulfonyl]-)
- 97509-70-1((E)-2-(2-Acetylhydrazono)-2-phenylacetic acid)
- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)
- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)
- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)
- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)
- 2135640-93-4((+)-JNJ-A07)




